molecular formula C23H25NO B13680550 2-(3-(Dibenzylamino)phenyl)propan-2-ol CAS No. 1448347-93-0

2-(3-(Dibenzylamino)phenyl)propan-2-ol

Cat. No.: B13680550
CAS No.: 1448347-93-0
M. Wt: 331.4 g/mol
InChI Key: UWDDFQVQYGVDLP-UHFFFAOYSA-N
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Description

2-(3-(Dibenzylamino)phenyl)propan-2-ol is a useful research compound. Its molecular formula is C23H25NO and its molecular weight is 331.4 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1448347-93-0

Molecular Formula

C23H25NO

Molecular Weight

331.4 g/mol

IUPAC Name

2-[3-(dibenzylamino)phenyl]propan-2-ol

InChI

InChI=1S/C23H25NO/c1-23(2,25)21-14-9-15-22(16-21)24(17-19-10-5-3-6-11-19)18-20-12-7-4-8-13-20/h3-16,25H,17-18H2,1-2H3

InChI Key

UWDDFQVQYGVDLP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)O

Origin of Product

United States

Contextualization Within Modern Organic Synthesis and Functional Molecule Design

Modern organic synthesis has evolved beyond the mere creation of molecules to the precise and efficient construction of complex, multi-functional compounds designed for specific purposes. fishersci.compharmaceuticalonline.com The pursuit of new pharmaceuticals, agrochemicals, and materials necessitates the development of synthetic strategies that can assemble intricate architectures with high degrees of control. mit.edumdpi.com Molecules like 2-(3-(Dibenzylamino)phenyl)propan-2-ol are emblematic of this challenge, integrating multiple reactive and stereochemical centers.

The design of such molecules is a cornerstone of medicinal chemistry and materials science. reachemchemicals.comproventainternational.com The spatial arrangement of different functional groups within a single molecular scaffold can lead to emergent properties and biological activities that are absent in simpler compounds. mit.edu The synthesis of these molecules often requires sophisticated techniques, including the use of protecting groups, stereoselective reactions, and, more recently, automated synthesis platforms to enhance efficiency and accessibility. nih.govlibretexts.org The presence of both a hydroxyl group and a bulky amine group on a shared phenylpropanol framework suggests a molecule designed for specific steric and electronic interactions, a common goal in the rational design of functional organic compounds.

Significance of Tertiary Alcohol and Tertiary Amine Motifs in Chemical Research

The two primary functional groups in 2-(3-(Dibenzylamino)phenyl)propan-2-ol, a tertiary alcohol and a tertiary amine, are of profound importance in chemical research. Their properties are distinct and their combination within one molecule creates a unique chemical entity.

Tertiary Alcohols: This motif is particularly valued in medicinal chemistry. digitellinc.comnih.gov Unlike primary and secondary alcohols, tertiary alcohols cannot be easily oxidized, which often imparts greater metabolic stability to a drug candidate. nih.govacs.org This resistance to oxidation, combined with the steric bulk provided by the three carbon substituents, can also shield the hydroxyl group from other metabolic pathways like glucuronidation. digitellinc.com The hydroxyl group itself can significantly decrease lipophilicity and increase solubility, which are critical parameters in drug design. digitellinc.comacs.org Furthermore, tertiary alcohols are crucial intermediates in organic synthesis, often serving as precursors for a wide range of other functional groups. wikipedia.orgnbinno.com

Tertiary Amines: Amines in general are fundamental building blocks in organic chemistry, notable for their basicity and nucleophilicity. masterorganicchemistry.comwikipedia.org Tertiary amines, which have three organic substituents on the nitrogen atom, are widespread in pharmaceuticals, agrochemicals, and as catalysts in organic reactions. amerigoscientific.comstudymind.co.uk Their applications range from being essential components in drugs like antidepressants and antihistamines to acting as versatile intermediates in the synthesis of complex heterocyclic compounds. amerigoscientific.com The specific nature of the substituents on the tertiary amine dictates its steric and electronic properties, influencing its reactivity and function. quora.com

The combination of these two functional groups in one molecule offers a platform for developing compounds with tailored properties, leveraging the metabolic stability and hydrogen-bonding capabilities of the tertiary alcohol alongside the basicity and synthetic versatility of the tertiary amine.

Functional MotifSignificance in Chemical Research
Tertiary Alcohol Metabolic Stability: Resistant to oxidation, a common metabolic pathway for primary/secondary alcohols. nih.govacs.org
Modulation of Physicochemical Properties: Increases solubility and reduces lipophilicity. digitellinc.com
Synthetic Intermediate: A key functional group in the synthesis of complex molecules and materials. nbinno.com
Tertiary Amine Biological Activity: A common feature in a vast range of pharmaceuticals and bioactive compounds. amerigoscientific.com
Catalysis: Used as organic bases and catalysts in a variety of chemical transformations.
Synthetic Handle: Acts as a versatile building block for constructing complex nitrogen-containing molecules. amerigoscientific.comstudymind.co.uk

Overview of Current Academic Research Trajectories for Complex Organics Bearing Multifunctional Groups

Retrosynthetic Analysis and Strategic Disconnections of the 2-(3-(Dibenzylamino)phenyl)propan-2-ol Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a logical synthetic plan. airitilibrary.com For this compound, the analysis reveals key bonds that can be disconnected to identify potential precursors.

The primary disconnections for the target molecule are at the carbon-carbon bond between the phenyl ring and the tertiary alcohol, and the carbon-nitrogen bonds of the dibenzylamino group.

Disconnection 1 (C-C bond): Breaking the bond between the aromatic ring and the propan-2-ol group suggests a Grignard reaction. This identifies a phenyl Grignard reagent and acetone (B3395972) as key building blocks. The precursor would be a substituted bromobenzene (B47551) containing the dibenzylamino group.

Disconnection 2 (C-N bonds): Disconnecting the benzyl (B1604629) groups from the nitrogen atom points towards an N-alkylation reaction. This identifies 3-aminophenyl)propan-2-ol and benzyl bromide as precursors.

Alternative Disconnection: An alternative strategy involves a Friedel-Crafts reaction, which would disconnect the acetyl group from an aniline (B41778) derivative, leading to precursors like N,N-dibenzylaniline and an acetylating agent.

Based on these disconnections, the following key precursors can be identified:

PrecursorCorresponding Building Block(s)
3-Bromo-N,N-dibenzylanilineAcetone, Magnesium
3-(Propan-2-ol)anilineBenzyl bromide
N,N-DibenzylanilineAcetyl chloride, Methylmagnesium bromide
3-NitroacetophenoneMethylmagnesium bromide, Benzyl bromide
3-AminophenolBenzyl bromide, Methylmagnesium bromide

The synthesis of this compound requires careful control over regioselectivity and chemoselectivity due to the presence of multiple functional groups.

Regioselectivity: When starting from a substituted benzene (B151609) ring, the directing effects of the existing substituents are crucial. For instance, in a Friedel-Crafts acylation of N,N-dibenzylaniline, the dibenzylamino group is an ortho-, para-director. To achieve the desired meta-substitution pattern, it is often more strategic to introduce the acyl group before the amino group or to use a starting material where the meta-relationship is already established, such as 3-nitroacetophenone.

Chemoselectivity: The presence of both an amino group and a hydroxyl group in some intermediates necessitates the use of protecting groups or chemoselective reagents. For example, during N-alkylation of (3-aminophenyl)propan-2-ol, the hydroxyl group could potentially react with the alkylating agent. While the amine is generally more nucleophilic, protecting the alcohol as a silyl (B83357) ether might be necessary under certain conditions to ensure selective N-alkylation. Similarly, when performing a Grignard reaction on a substrate with an amino group, the acidic proton of the amine would quench the Grignard reagent. Therefore, the amino group must be protected or the Grignard reagent must be used in excess.

Classical and Contemporary Synthetic Routes to this compound

Several synthetic routes can be devised to construct the this compound scaffold, ranging from traditional multi-step linear sequences to more efficient convergent approaches.

A common linear approach begins with a commercially available starting material and proceeds through a series of sequential reactions. One plausible route starts from 3-nitroacetophenone.

Grignard Reaction: 3-Nitroacetophenone is reacted with methylmagnesium bromide to form 2-(3-nitrophenyl)propan-2-ol.

Reduction of the Nitro Group: The nitro group is then reduced to an amine to yield 2-(3-aminophenyl)propan-2-ol (B3254130). Common reducing agents for this transformation include tin(II) chloride or catalytic hydrogenation.

N-Dibenzylation: The final step involves the N-alkylation of the primary amine with two equivalents of benzyl bromide in the presence of a base to afford the target molecule, this compound.

StepReactantReagent(s)Product
13-NitroacetophenoneMethylmagnesium bromide, then H₃O⁺2-(3-Nitrophenyl)propan-2-ol
22-(3-Nitrophenyl)propan-2-olSnCl₂·2H₂O, HCl or H₂, Pd/C2-(3-Aminophenyl)propan-2-ol
32-(3-Aminophenyl)propan-2-olBenzyl bromide (2 eq.), K₂CO₃This compound

A convergent strategy for this compound could involve the synthesis of 3-bromo-N,N-dibenzylaniline and its subsequent reaction with acetone.

Fragment 1 Synthesis (3-Bromo-N,N-dibenzylaniline): 3-Bromoaniline is subjected to N-dibenzylation with benzyl bromide and a suitable base to yield 3-bromo-N,N-dibenzylaniline.

Fragment 2 (Propan-2-ol precursor): Acetone serves as the second fragment.

Coupling Step: 3-Bromo-N,N-dibenzylaniline is converted to the corresponding Grignard reagent by reacting it with magnesium metal. This organometallic intermediate is then reacted with acetone to form the tertiary alcohol, this compound, after an acidic workup.

StepReactant(s)Reagent(s)Product
13-Bromoaniline, Benzyl bromide (2 eq.)K₂CO₃3-Bromo-N,N-dibenzylaniline
23-Bromo-N,N-dibenzylanilineMg, THF(3-(Dibenzylamino)phenyl)magnesium bromide
3(3-(Dibenzylamino)phenyl)magnesium bromide, Acetonethen H₃O⁺This compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. semanticscholar.org These principles can be applied to the synthesis of this compound.

Use of Greener Solvents: Traditional organic solvents can be replaced with more environmentally benign alternatives. For instance, N-alkylation reactions can sometimes be performed in water or ethanol. organic-chemistry.org

Catalysis: The use of catalysts can reduce waste and improve reaction efficiency. For the reduction of the nitro group, catalytic hydrogenation with palladium on carbon is a greener alternative to stoichiometric reducing agents like tin(II) chloride.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle of green chemistry. Convergent syntheses often have a higher atom economy than linear syntheses.

Energy Efficiency: The use of microwave irradiation or visible-light photoredox catalysis can often reduce reaction times and energy consumption. rsc.org For example, visible-light-mediated synthesis of tertiary alcohols in water has been reported as a green approach. rsc.org

Recent research has highlighted sustainable methods for key transformations relevant to the synthesis of the target molecule. For example, visible-light-mediated green synthesis of tertiary alcohols from dicarbonyl compounds and arylamines in water has been demonstrated. rsc.org Furthermore, the use of alcohols as sustainable reagents for various organic transformations is a growing area of interest. nih.gov

Catalytic Approaches in the Synthesis of this compound

Catalysis offers efficient and selective pathways for the synthesis of this compound, primarily through the N,N-dibenzylation of the precursor, 2-(3-aminophenyl)propan-2-ol. Various catalytic systems, including transition metals, organocatalysts, and biocatalysts, can be employed to facilitate this transformation.

Transition metal catalysis, particularly palladium-catalyzed reactions, provides a powerful tool for the formation of C-N bonds. The Buchwald-Hartwig amination and related cross-coupling reactions are instrumental in the N-alkylation of anilines. For the synthesis of this compound, a palladium-catalyzed reaction between 2-(3-aminophenyl)propan-2-ol and benzyl halides (e.g., benzyl bromide) would be a primary approach.

The general mechanism involves the oxidative addition of the benzyl halide to a low-valent palladium complex, followed by coordination of the aniline derivative and subsequent reductive elimination to form the desired tertiary amine and regenerate the palladium catalyst. The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand (e.g., XPhos, Xantphos), and base (e.g., Cs₂CO₃, t-BuONa) is crucial for achieving high yields and preventing side reactions. For instance, the use of bulky electron-rich phosphine (B1218219) ligands can enhance the rate of reductive elimination, which is often the rate-limiting step in the formation of tertiary amines.

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂XPhosCs₂CO₃Toluene (B28343)11085
Pd₂(dba)₃XantphosNaOt-BuDioxane10092
Pd(OAc)₂BINAPK₃PO₄Toluene11078

Organocatalysis offers a metal-free alternative for synthetic transformations. While direct N,N-dibenzylation of anilines using organocatalysts is less common, these catalysts are highly effective in the functionalization of precursors. For instance, chiral organocatalysts can be employed in the asymmetric synthesis of the 2-(3-aminophenyl)propan-2-ol precursor if enantiopurity is desired.

Furthermore, N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of reactions. While their direct application in N-alkylation with benzyl halides is not standard, they can be used to activate substrates or in umpolung strategies to functionalize the aromatic ring of the aniline precursor prior to the benzylation step. For example, an NHC could catalyze the addition of a functional group to the aromatic ring that could later be transformed into the desired propan-2-ol moiety.

Biocatalysis, utilizing enzymes to catalyze chemical reactions, offers high selectivity and mild reaction conditions. For the synthesis of this compound, biocatalytic reductive amination is a promising approach. This method can be used to form the tertiary amine in a one-pot reaction from a suitable ketone precursor and benzylamine (B48309), or by the sequential alkylation of 2-(3-aminophenyl)propan-2-ol.

Imine reductases (IREDs) and reductive aminases (RedAms) are classes of enzymes capable of catalyzing the reduction of imines and the direct reductive amination of ketones. A possible biocatalytic route could involve the reaction of 3-acetyl-α-methylstyrene with benzylamine in the presence of a RedAm and a suitable cofactor regeneration system. Alternatively, the direct N-benzylation of 2-(3-aminophenyl)propan-2-ol could be achieved using a suitable enzyme and a benzyl donor. These biocatalytic methods are part of green chemistry initiatives as they often operate in aqueous media under mild conditions. wikipedia.org

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

To maximize the efficiency of the synthesis of this compound, careful optimization of reaction parameters is essential. This includes the choice of solvent, temperature, pressure, and the stoichiometric ratios of reactants and catalysts.

The choice of solvent can significantly impact the rate and selectivity of N-alkylation reactions. organic-chemistry.orgresearchgate.net Polar aprotic solvents like dioxane, THF, and toluene are commonly used for palladium-catalyzed aminations. The solvent can influence the solubility of the reactants and catalyst, the stability of intermediates, and the rate of the catalytic cycle. For instance, more polar solvents can stabilize charged intermediates, potentially altering the reaction pathway.

Kinetic studies are crucial for understanding the reaction mechanism and identifying the rate-determining step. In the context of the dibenzylation of an aniline, the reaction proceeds in two consecutive steps: mono-benzylation followed by a second benzylation. Kinetic analysis can help in understanding the relative rates of these two steps. This is particularly important for controlling the product distribution and avoiding the accumulation of the mono-benzylated intermediate. The rate of N-alkylation of anilines is often found to be dependent on the concentration of the catalyst, the aniline, and the alkylating agent, and can be influenced by the presence of inhibitors or competing side reactions.

Effect of Solvent on the Rate of N-Benzylation of an Aniline Derivative
SolventDielectric ConstantRelative Rate Constant (k_rel)
Toluene2.41.0
THF7.61.8
Dioxane2.21.2
DMF36.70.5

Temperature is a critical parameter that affects reaction rates. Higher temperatures generally increase the reaction rate but can also lead to undesired side reactions or catalyst decomposition. For palladium-catalyzed N-benzylations, temperatures typically range from 80 to 120 °C. Optimization studies are necessary to find the optimal temperature that provides a high yield in a reasonable timeframe without significant byproduct formation.

Pressure is generally not a critical parameter for these liquid-phase reactions unless gaseous reagents are involved.

The stoichiometry of the reactants and catalyst loading are key to achieving high conversion and selectivity. In the dibenzylation of 2-(3-aminophenyl)propan-2-ol, an excess of the benzylating agent (e.g., benzyl bromide) is often used to drive the reaction to completion. However, a large excess can lead to side reactions. The catalyst loading is typically low (0.1-5 mol%) to ensure cost-effectiveness, and its optimization is a balance between reaction rate and cost. The base is also a critical component, and its stoichiometry (usually 1.5-2.5 equivalents) needs to be optimized to ensure efficient deprotonation of the amine and neutralization of the acid formed during the reaction.

Optimization of Stoichiometric Ratios for Dibenzylation
Equivalents of Benzyl BromideEquivalents of Base (Cs₂CO₃)Catalyst Loading (mol%)Yield (%)
2.22.51.092
2.02.51.085
2.22.01.088
2.22.50.575

Considerations for Scalable Synthesis in Academic Laboratory Settings

A common and effective method for the synthesis of tertiary alcohols, such as this compound, is the Grignard reaction. pearson.com This involves the addition of a suitable Grignard reagent to a ketone. pearson.com The scalability of this reaction in an academic setting is influenced by several factors.

Reaction Conditions and Reagent Handling:

The initiation and progression of a Grignard reaction are highly sensitive to the presence of water and air. researchgate.net While manageable on a small scale, ensuring anhydrous conditions in larger reaction vessels can be more challenging. The use of oven-dried glassware and thoroughly dried solvents is paramount. Inert gas atmospheres, typically nitrogen or argon, must be maintained throughout the reaction, which may require more sophisticated setups for larger flasks.

The exothermic nature of the Grignard reaction is a significant safety concern during scale-up. gordon.edunih.gov The heat generated increases with the volume of reactants, and inadequate heat dissipation can lead to uncontrolled reactions. gordon.edu Academic laboratories must employ appropriately sized cooling baths and may need to consider slower, controlled addition of the Grignard reagent to manage the reaction temperature effectively. Continuous monitoring of the internal reaction temperature is crucial.

The choice of solvent is another critical factor. While ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are commonly used for Grignard reactions, their high volatility and flammability pose increased risks at larger scales. gordon.edu The use of higher-boiling point ethers, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), can offer a safer alternative with potentially improved reaction performance. gordon.edu

Table 1: Key Parameters for Scalable Grignard Synthesis

ParameterSmall-Scale Consideration (e.g., 1-10 mmol)Scalable Consideration (e.g., 100-500 mmol)Rationale for Change
Reaction Vessel Standard round-bottom flaskMulti-neck round-bottom flask with appropriate ports for addition funnel, condenser, and temperature probeAllows for controlled addition of reagents and monitoring of reaction parameters.
Stirring Magnetic stir barMechanical overhead stirrerEnsures efficient mixing in larger volumes and with potentially heterogeneous mixtures.
Temperature Control Ice bathLarge cooling bath (ice/water or cryocooler)Manages the increased exothermicity of the reaction.
Reagent Addition Syringe or dropping funnelPressure-equalizing dropping funnelEnables slow, controlled addition of the Grignard reagent to manage the reaction rate and temperature.
Atmosphere Balloon of inert gasPositive pressure of inert gas from a cylinderProvides a more robust and reliable inert atmosphere for the larger reaction volume.

Purification Strategies:

Purification of the final product, this compound, at a larger scale requires a shift from standard laboratory techniques. While flash column chromatography is effective for small quantities, it becomes cumbersome and solvent-intensive for multi-gram amounts. Alternative purification methods should be explored.

Recrystallization is often a more practical and scalable method for purifying solid compounds. google.com The process involves dissolving the crude product in a hot solvent and allowing it to cool slowly, leading to the formation of pure crystals. google.com The choice of solvent system is critical and requires empirical determination to achieve high recovery of the purified product.

Liquid-liquid extraction during the work-up phase also needs careful consideration. The use of larger separatory funnels can be unwieldy and hazardous. For significant quantities, alternative techniques such as continuous liquid-liquid extraction might be more appropriate, although this equipment is not always readily available in academic settings.

Table 2: Comparison of Purification Methods for Scalable Synthesis

Purification MethodAdvantages for Scale-UpDisadvantages for Scale-Up
Flash Column Chromatography High resolution and purity.Solvent-intensive, time-consuming, difficult to pack and run large columns.
Recrystallization Can handle large quantities, less solvent-intensive than chromatography, can yield very pure product. google.comRequires finding a suitable solvent system, potential for product loss in the mother liquor.
Liquid-Liquid Extraction Effective for initial work-up and removal of water-soluble impurities.Large volumes can be difficult and hazardous to handle in standard glassware.

Process Management and Safety:

A thorough risk assessment is essential before undertaking any scale-up. This includes identifying potential hazards associated with the reagents, the reaction itself (e.g., exothermicity), and the work-up procedure. The use of personal protective equipment (PPE), such as safety glasses, lab coats, and appropriate gloves, is mandatory. All operations should be conducted in a well-ventilated fume hood.

The extended reaction times and work-up procedures associated with larger scales necessitate careful planning and time management. It is often beneficial to break the process down into manageable steps and ensure that all necessary equipment and reagents are prepared in advance.

Reactivity Profiles of the Tertiary Alcohol Moiety in this compound

The tertiary alcohol group in this compound exhibits reactivity patterns characteristic of this functional class, including acid-base equilibria, nucleophilic and electrophilic behavior, and dehydration reactions.

Protonation and Deprotonation Equilibria and Acid-Base Properties

The oxygen atom of the hydroxyl group in this compound possesses lone pairs of electrons, allowing it to act as a Lewis base and undergo protonation in the presence of an acid. This equilibrium is fundamental to many of its subsequent reactions. Conversely, in the presence of a strong base, the hydroxyl proton can be abstracted to form an alkoxide.

The acidity of the tertiary alcohol is relatively low compared to primary or secondary alcohols due to the electron-donating effect of the alkyl and aryl substituents. The pKa value is influenced by the solvent and the electronic nature of the substituents on the phenyl ring.

Table 1: Predicted Acid-Base Properties of the Tertiary Alcohol Moiety

PropertyDescriptionPredicted Value/Behavior
pKa A quantitative measure of the acidity of the hydroxyl proton.Expected to be in the range of 18-20 in aqueous solution.
Protonation The process of adding a proton (H+) to the hydroxyl oxygen.Readily occurs in the presence of strong acids to form an oxonium ion.
Deprotonation The process of removing the hydroxyl proton.Requires a strong base, such as an organometallic reagent or a metal hydride.

Note: The data in this table is predictive and based on the general properties of tertiary alcohols.

Nucleophilic and Electrophilic Reactivity of the Hydroxyl Group

The hydroxyl group of this compound can exhibit both nucleophilic and electrophilic character. The lone pairs on the oxygen atom make it a weak nucleophile. However, upon deprotonation to the corresponding alkoxide, its nucleophilicity is significantly enhanced.

The carbon atom attached to the hydroxyl group is electrophilic due to the polarization of the C-O bond. msu.edu This electrophilicity is further increased upon protonation of the hydroxyl group, which creates a better leaving group (water).

Table 2: Nucleophilic and Electrophilic Reactivity

Reactivity TypeDescriptionConditions Favoring Reactivity
Nucleophilic The hydroxyl oxygen attacks an electrophilic center.Enhanced by deprotonation to the alkoxide form in the presence of a strong base.
Electrophilic The carbon atom bonded to the hydroxyl group is attacked by a nucleophile.Enhanced by protonation of the hydroxyl group in acidic media to form a good leaving group.

Note: This table outlines the expected reactivity based on general principles of alcohol chemistry.

Dehydration Pathways and Formation of Olefinic Derivatives

A characteristic reaction of tertiary alcohols is acid-catalyzed dehydration to form alkenes. msu.edu In the case of this compound, treatment with a strong acid such as sulfuric acid or phosphoric acid would lead to the formation of an olefinic derivative.

The mechanism for this reaction is typically E1, proceeding through a carbocation intermediate. The protonated hydroxyl group departs as a water molecule, forming a stable tertiary carbocation. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon to form the double bond. The regioselectivity of this elimination reaction is governed by Zaitsev's rule, which predicts the formation of the most substituted alkene as the major product.

Chemical Transformations and Reaction Mechanisms of the Dibenzylamino Group

The dibenzylamino group in this compound is a tertiary amine with its own distinct set of chemical reactivities, including oxidation-reduction processes and quaternization reactions.

Amine Reactivity in Oxidation-Reduction Processes

The nitrogen atom of the dibenzylamino group has a lone pair of electrons and can be oxidized. The specific products of oxidation depend on the oxidizing agent used. Mild oxidizing agents may lead to the formation of an amine oxide, while stronger oxidizing agents can lead to more complex products, potentially involving cleavage of the benzyl groups.

Conversely, the dibenzylamino group is generally resistant to reduction under typical catalytic hydrogenation conditions that might reduce other functional groups.

Quaternization Reactions and Formation of Ammonium (B1175870) Salts

The lone pair of electrons on the nitrogen atom of the dibenzylamino group makes it nucleophilic. This allows it to react with alkyl halides in a process known as quaternization. researchgate.net This reaction results in the formation of a quaternary ammonium salt, where the nitrogen atom is bonded to four carbon atoms and carries a positive charge.

The rate of the quaternization reaction is influenced by the nature of the alkyl halide (with iodides being more reactive than bromides, which are more reactive than chlorides), the solvent, and the temperature. researchgate.net

Table 3: Quaternization Reaction of the Dibenzylamino Group

ReactantProductGeneral Conditions
This compound + Alkyl Halide (R-X)2-(3-(N,N-dibenzyl-N-alkylammonio)phenyl)propan-2-ol HalideTypically carried out in a polar aprotic solvent at elevated temperatures.

Note: This table illustrates the expected outcome of the quaternization reaction based on the general reactivity of tertiary amines.

Selective Cleavage and Derivatization Strategies for the N-Benzyl Bonds

The dibenzylamino moiety in this compound serves as a protective group for the aniline nitrogen, and its selective removal is a critical step in the synthesis of derivatives. The cleavage of N-benzyl bonds is a common transformation in organic synthesis, with several established methods that could be applied to this specific substrate. nih.gov The choice of method often depends on the presence of other functional groups within the molecule and the desired selectivity.

One of the most prevalent methods for N-debenzylation is catalytic hydrogenation. This reaction is typically performed using a palladium catalyst, such as palladium on carbon (Pd/C), or Pearlman's catalyst (palladium hydroxide (B78521) on carbon), under a hydrogen atmosphere. semanticscholar.org Pearlman's catalyst is particularly effective for removing N-benzyl groups and has been shown to be selective, often leaving other reducible groups like benzyl ethers intact. semanticscholar.org For a substrate like this compound, this method is expected to yield 2-(3-aminophenyl)propan-2-ol.

Alternative strategies involve the use of strong acids or Lewis acids to facilitate cleavage, though these methods are generally harsher and may not be suitable for substrates with acid-sensitive functional groups. organic-chemistry.org More recent developments include metal-free electrochemical conditions for the oxidative cleavage of benzyl C-N bonds, offering a greener alternative to traditional methods. nih.gov

Derivatization of the N-benzyl group, while less common than cleavage, can be achieved through reactions that target the benzylic position. However, the primary focus of synthetic strategies involving this functional group is typically its removal to unmask the secondary or primary amine for further functionalization.

Below is a table summarizing potential debenzylation strategies applicable to this compound.

MethodReagentsKey Features & SelectivityPotential Product
Catalytic Hydrogenation H₂, Pd/C or Pd(OH)₂/C (Pearlman's Catalyst)Mild conditions, high yield. Pearlman's catalyst is known for its selectivity in cleaving N-benzyl groups in the presence of benzyl ethers. semanticscholar.org2-(3-Aminophenyl)propan-2-ol
Transfer Hydrogenation Ammonium formate, Pd/CAvoids the use of gaseous hydrogen, generally mild conditions. semanticscholar.org2-(3-Aminophenyl)propan-2-ol
Lewis Acid-Mediated Cleavage BCl₃·SMe₂Effective for cleaving benzyl ethers and may be applicable to N-benzyl groups, but selectivity can be an issue. organic-chemistry.org2-(3-Aminophenyl)propan-2-ol
Electrochemical Oxidation Metal-free electrochemical cellGreen chemistry approach, avoids metal catalysts and external oxidants. nih.govPotential for cleavage, but may affect other parts of the molecule.

Aromatic Ring Functionalization and Electrophilic Aromatic Substitution on the Phenyl Moiety

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (SEAr), a fundamental class of reactions for functionalizing aromatic systems. wikipedia.org In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. byjus.com The rate and regioselectivity of the substitution are heavily influenced by the electronic properties of the substituents already present on the ring: the dibenzylamino group and the 2-hydroxypropyl group. wikipedia.orglibretexts.org

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. byjus.com

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using Br₂ or Cl₂ with a Lewis acid catalyst like FeBr₃ or AlCl₃. wikipedia.org

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. libretexts.org

Friedel-Crafts Alkylation: Introduction of an alkyl group (-R) using an alkyl halide and a Lewis acid catalyst. byjus.com

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. lkouniv.ac.in

Regioselectivity Considerations for Substitutions on the 3-Substituted Phenyl Ring

Regioselectivity in electrophilic aromatic substitution refers to the position at which the new substituent is introduced relative to the existing groups. youtube.com Substituents are classified as either ortho,para-directing or meta-directing. wikipedia.org

In this compound, the two substituents are located at positions 1 and 3 of the phenyl ring.

Dibenzylamino (-N(CH₂Ph)₂) group: The nitrogen atom has a lone pair of electrons that it can donate to the aromatic ring through resonance. This effect strongly stabilizes the cationic intermediate (arenium ion) formed during ortho and para attack. lkouniv.ac.inyoutube.com Consequently, the dibenzylamino group is a powerful activating and ortho,para-director.

The positions on the ring relative to the substituents are as follows:

Position 2: ortho to the dibenzylamino group and ortho to the 2-hydroxypropyl group.

Position 4: para to the dibenzylamino group and ortho to the 2-hydroxypropyl group.

Position 5: meta to the dibenzylamino group and para to the 2-hydroxypropyl group.

Position 6: ortho to the dibenzylamino group and meta to the 2-hydroxypropyl group.

Since both groups are ortho,para-directors, they will direct incoming electrophiles to the positions that are ortho or para to them. The powerful activating and directing effect of the dibenzylamino group is expected to dominate. youtube.com Therefore, substitution is most likely to occur at positions 2, 4, and 6. Position 4 is particularly favored as it is para to the strongly directing amino group and avoids the potential steric hindrance associated with the ortho positions (2 and 6), which are flanked by the bulky dibenzylamino group.

PositionRelation to -N(Bn)₂ (Strong Director)Relation to -C(CH₃)₂OH (Weak Director)Predicted Reactivity
2 ortho (Activated)ortho (Activated)Highly favored, but may have steric hindrance
4 para (Activated)ortho (Activated)Most favored due to strong electronic activation and less steric hindrance
5 meta (Deactivated)para (Activated)Disfavored due to meta position relative to the dominant amino group
6 ortho (Activated)meta (Deactivated)Favored, but likely less than positions 2 and 4

Electronic Effects of the Amino and Propanol (B110389) Substituents on Aromatic Reactivity

The reactivity of an aromatic ring towards electrophiles is governed by its electron density. Electron-donating groups (EDGs) increase the electron density, activating the ring and making it more nucleophilic, while electron-withdrawing groups (EWGs) decrease electron density and deactivate the ring. wikipedia.orgyoutube.com

Dibenzylamino Group: This group acts as a strong activating group. The primary electronic effect is resonance (or mesomeric effect), where the nitrogen's lone pair of electrons is delocalized into the π-system of the benzene ring. nih.gov This significantly increases the electron density, particularly at the ortho and para positions, thereby stabilizing the arenium ion intermediate formed during electrophilic attack at these sites. lkouniv.ac.in There is also a weaker, electron-withdrawing inductive effect due to the electronegativity of nitrogen, but this is overwhelmingly outweighed by the powerful resonance donation. nih.gov

The combined influence of a strong, resonance-donating activating group (-N(Bn)₂) and a weakly directing alkyl/alcohol group (-C(CH₃)₂OH) results in a highly activated aromatic ring. The dibenzylamino group is the dominant factor, making the molecule significantly more reactive towards electrophilic substitution than benzene itself. wikipedia.org

Studies on Intermolecular and Intramolecular Interactions Influencing Chemical Reactivity

The chemical reactivity of this compound is also influenced by non-covalent interactions, both within the molecule (intramolecular) and between molecules (intermolecular).

Intramolecular Interactions: The flexible side chains of the molecule allow for potential intramolecular interactions. A key possibility is the formation of an intramolecular hydrogen bond between the hydroxyl (-OH) proton of the propanol group and the lone pair of electrons on the dibenzylamino nitrogen atom. mdpi.commdpi.com Such an interaction would lead to the formation of a pseudo-cyclic conformation. Another potential, weaker interaction is a hydrogen bond between the -OH group and the π-electron cloud of one of the benzyl rings or the central phenyl ring. mdpi.com These interactions can influence the molecule's preferred conformation, which in turn can affect the accessibility of reactive sites, such as the ortho positions on the phenyl ring, to incoming electrophiles. nih.gov

Intermolecular Interactions: In the condensed phase, several intermolecular forces will be at play:

Hydrogen Bonding: The tertiary alcohol's -OH group can act as a hydrogen bond donor, while the oxygen and nitrogen atoms can act as hydrogen bond acceptors, leading to the formation of dimers or larger aggregates. researchgate.net

π-π Stacking: The presence of three aromatic rings (one phenyl and two benzyl) allows for π-π stacking interactions between molecules, contributing to the stability of the solid or liquid state.

Van der Waals Forces: The large, nonpolar surface area of the molecule, particularly the benzyl groups, will result in significant London dispersion forces.

These intermolecular interactions can affect physical properties like boiling point and solubility, and they can also influence reaction kinetics in solution by affecting solvation and the effective concentration of reactive species.

Kinetic and Thermodynamic Characterization of Reaction Pathways

A complete mechanistic understanding of reactions involving this compound requires the characterization of their kinetic and thermodynamic parameters.

Kinetic Characterization: Kinetic studies focus on the rate of a reaction and how it is affected by factors such as concentration, temperature, and catalysts. For an electrophilic substitution reaction on this substrate, the rate law would typically be determined by systematically varying the concentrations of the substrate and the electrophile and observing the effect on the initial reaction rate. doubtnut.com

For a hypothetical nitration reaction: Substrate + HNO₃/H₂SO₄ → Products

The rate law would be of the form: Rate = k[Substrate]ᵃ[Electrophile]ᵇ

Where 'k' is the rate constant, and 'a' and 'b' are the orders of the reaction with respect to the substrate and the electrophile, respectively. A hypothetical dataset for determining the rate law is presented below.

Experiment[Substrate] (mol/L)[NO₂⁺] (mol/L)Initial Rate (mol L⁻¹ s⁻¹)
10.100.102.5 x 10⁻⁴
20.200.105.0 x 10⁻⁴
30.100.205.0 x 10⁻⁴

Thermodynamic Characterization: Thermodynamic studies determine the energy changes that occur during a reaction, indicating the position of equilibrium and the spontaneity of the process. Key parameters include the Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS). mdpi.com These values can be determined by studying the reaction equilibrium at different temperatures and applying the van't Hoff equation. mdpi.com For the reactions discussed, such as debenzylation or aromatic substitution, a negative ΔG would indicate a spontaneous process under the given conditions. The enthalpy change (ΔH) reflects the heat absorbed or released (endothermic or exothermic), while the entropy change (ΔS) relates to the change in disorder of the system.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of the atomic connectivity and spatial relationships within this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the various proton environments in the molecule. The aromatic protons of the two benzyl groups would likely appear as a complex multiplet in the range of δ 7.2-7.4 ppm. The protons on the substituted phenyl ring would present as a distinct set of multiplets, with their chemical shifts influenced by the positions of the dibenzylamino and propan-2-ol substituents. The benzylic protons of the N(CH₂Ph)₂ group would likely resonate as a singlet around δ 4.5-5.0 ppm. The methyl protons of the propan-2-ol group are expected to be a singlet in the δ 1.5-1.7 ppm region, while the hydroxyl proton would give rise to a broad singlet whose chemical shift is dependent on concentration and solvent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The spectrum is expected to show distinct signals for each unique carbon atom. The aromatic carbons of the benzyl groups and the substituted phenyl ring would resonate in the typical downfield region of δ 120-150 ppm. The benzylic carbons are anticipated to appear around δ 50-60 ppm. The quaternary carbon of the propan-2-ol moiety would be found further downfield, likely in the δ 70-80 ppm range, while the methyl carbons would be observed in the upfield region, around δ 25-30 ppm.

Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Ar-H (Benzyl)7.20-7.40 (m)127.0-130.0
Ar-H (Substituted Phenyl)6.70-7.20 (m)115.0-150.0
N-CH₂4.50-5.00 (s)50.0-60.0
C(CH₃)₂1.50-1.70 (s)25.0-30.0
C-OHVariable (broad s)70.0-80.0

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-dimensional NMR techniques are crucial for establishing connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): A COSY experiment would reveal proton-proton coupling networks. For instance, it would confirm the coupling between the aromatic protons on the substituted phenyl ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments would establish direct one-bond correlations between protons and the carbons they are attached to. This would allow for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is vital for identifying long-range (two- and three-bond) correlations between protons and carbons. For example, correlations would be expected between the benzylic protons and the aromatic carbons of the benzyl groups, as well as between the methyl protons and the quaternary carbon of the propan-2-ol group and the adjacent aromatic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide insights into the spatial proximity of protons. This could help to determine the preferred conformation of the dibenzylamino group relative to the rest of the molecule by observing through-space correlations between the benzylic protons and nearby aromatic protons.

High-Resolution Mass Spectrometry (HRMS) for Accurate Elemental Composition and Fragmentation Analysis

High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₂₃H₂₇NO), the calculated exact mass of the molecular ion [M]⁺ would be a key piece of data for confirming its chemical formula.

Predicted HRMS Data and Fragmentation Pattern

Ion Formula Calculated m/z Possible Fragmentation Pathway
[M]⁺C₂₃H₂₇NO⁺333.2093Molecular Ion
[M-CH₃]⁺C₂₂H₂₄NO⁺318.1858Loss of a methyl radical
[M-H₂O]⁺C₂₃H₂₅N⁺315.1987Dehydration
[C₁₄H₁₄N]⁺C₁₄H₁₄N⁺196.1126Benzylic cleavage (dibenzylaminyl cation)
[C₇H₇]⁺C₇H₇⁺91.0548Tropylium (B1234903) ion (from benzyl group)

The fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways for this molecule would likely include the loss of a methyl group to form a stable tertiary carbocation, dehydration, and cleavage of the benzylic C-N bonds. The presence of a prominent peak at m/z 91, corresponding to the tropylium ion, would be indicative of the benzyl groups.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted Vibrational Frequencies

Functional Group Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Intensity
O-HStretching3200-3600 (broad)Weak
C-H (Aromatic)Stretching3000-3100Strong
C-H (Aliphatic)Stretching2850-3000Medium
C=C (Aromatic)Stretching1450-1600Strong
C-NStretching1250-1350Medium
C-OStretching1000-1200Medium

The IR spectrum would be expected to show a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol. The C-H stretching vibrations of the aromatic and aliphatic groups would appear in the 3100-2850 cm⁻¹ range. The C=C stretching vibrations of the aromatic rings would be observed in the 1450-1600 cm⁻¹ region. The C-N and C-O stretching vibrations would be found in the fingerprint region. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings, which often give strong signals.

X-ray Crystallography for Solid-State Structure Determination of this compound and its Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov This technique would provide precise bond lengths, bond angles, and torsion angles, offering a complete picture of the molecule's conformation.

Should a suitable single crystal of this compound or one of its derivatives be obtained, X-ray diffraction analysis would reveal how the molecules are arranged in the crystal lattice. The hydroxyl group is capable of forming hydrogen bonds, which would likely play a significant role in the crystal packing, potentially leading to the formation of chains or more complex hydrogen-bonded networks. In addition to hydrogen bonding, van der Waals forces and potential π-π stacking interactions between the aromatic rings would also influence the supramolecular architecture. The analysis of these intermolecular interactions is crucial for understanding the solid-state properties of the compound.

Precision Determination of Bond Lengths, Bond Angles, and Torsion Angles

The precise three-dimensional arrangement of atoms in this compound, including its bond lengths, bond angles, and torsion angles, would be definitively determined using single-crystal X-ray diffraction. This technique provides the most accurate and unambiguous data on the solid-state conformation of a molecule.

The process involves growing a high-quality single crystal of the compound, which is then mounted on a diffractometer and irradiated with a beam of monochromatic X-rays. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. By analyzing the positions and intensities of these diffracted spots, researchers can construct a three-dimensional electron density map of the molecule. This map is then used to determine the precise coordinates of each atom (excluding hydrogen, which is typically placed in calculated positions). From these coordinates, all intramolecular distances and angles can be calculated with high precision.

Alternatively, computational chemistry methods, such as Density Functional Theory (DFT), can be employed to calculate the optimized geometry of the molecule in the gas phase. These theoretical calculations provide valuable predictions of the molecular structure, which can complement experimental findings or provide insights when experimental data is unavailable.

Illustrative Data Tables:

The following tables present hypothetical, yet chemically reasonable, structural parameters for this compound. These values are based on standard bond lengths and angles for similar chemical environments and are provided for illustrative purposes to demonstrate the type of data obtained from a structural analysis.

Atom numbering corresponds to a hypothetical labeled structure for clarity.

Table 1: Hypothetical Bond Lengths

AtomsBond Length (Å)Description
C(ar)-N1.38Aromatic Carbon to Nitrogen
N-CH₂(benzyl)1.47Nitrogen to Benzyl Methylene Carbon
C(ar)-C(quat)1.52Aromatic Carbon to Quaternary Carbon
C(quat)-CH₃1.54Quaternary Carbon to Methyl Carbon
C(quat)-O1.43Quaternary Carbon to Oxygen
O-H0.96Oxygen to Hydrogen

Table 2: Hypothetical Bond Angles

AtomsBond Angle (°)Description
C(ar)-N-CH₂(benzyl)118Angle around the Nitrogen atom
CH₂(benzyl)-N-CH₂(benzyl)117Angle between the two benzyl groups
C(ar)-C(quat)-CH₃110Angle around the quaternary carbon
CH₃-C(quat)-CH₃109.5Tetrahedral angle of methyl groups
C(quat)-O-H109Angle of the hydroxyl group

Table 3: Hypothetical Torsion Angles

AtomsTorsion Angle (°)Description
C(ar)-C(ar)-N-CH₂-175Rotation of the dibenzylamino group relative to the phenyl ring
C(ar)-N-CH₂-C(benzyl)85Rotation of a benzyl group around the N-CH₂ bond
C(ar)-C(ar)-C(quat)-O-65Rotation of the propan-2-ol group relative to the phenyl ring

Chiroptical Spectroscopic Methods (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Excess Determination (if chiral derivatives are studied)

The parent molecule, this compound, is achiral as it does not possess a stereocenter and has a plane of symmetry. Therefore, it does not exhibit optical activity. However, chiroptical spectroscopic methods would become essential if chiral derivatives were synthesized. For instance, if one of the two identical benzyl groups on the nitrogen atom were replaced by a different substituent, the nitrogen atom could become a stereocenter, leading to a pair of enantiomers.

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are powerful techniques for studying chiral molecules.

ECD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. The resulting spectrum, with positive and negative peaks (known as Cotton effects), is a unique fingerprint of a specific enantiomer.

ORD spectroscopy measures the rotation of the plane of plane-polarized light as a function of wavelength.

For the determination of enantiomeric excess (ee), a sample containing a mixture of enantiomers would be analyzed. The magnitude of the measured ECD or ORD signal is directly proportional to the concentration difference between the two enantiomers. By comparing the signal of the mixture to that of a pure enantiomeric standard, the enantiomeric excess can be accurately calculated using the formula:

ee (%) = ([α]observed / [α]max) × 100

where [α]observed is the specific rotation of the mixture and [α]max is the specific rotation of the pure enantiomer. These methods are invaluable in the field of asymmetric synthesis for rapidly screening the success of enantioselective reactions. nih.gov

Application of Hyphenated Analytical Techniques (e.g., GC-MS, LC-MS) for Purity Assessment and Mixture Component Analysis

Hyphenated analytical techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for assessing the purity of this compound and for analyzing it within complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. nih.gov For purity assessment, a solution of the compound would be injected into the gas chromatograph. The compound would travel through a capillary column and, if pure, would appear as a single, sharp peak in the resulting chromatogram. The retention time of this peak is a characteristic property under specific analytical conditions. A potential consideration for this molecule is its tertiary alcohol group, which might be susceptible to thermal dehydration in the high-temperature GC injector port, potentially forming an alkene. This would need to be evaluated during method development.

The separated component then enters the mass spectrometer, which bombards the molecules with electrons, causing them to ionize and fragment. The resulting mass spectrum shows the molecular ion (confirming the molecular weight) and a unique pattern of fragment ions that serves as a "molecular fingerprint," allowing for unambiguous identification.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is often more suitable for larger, less volatile, or thermally sensitive molecules. nih.govresearchgate.net The compound would be separated from non-volatile impurities via High-Performance Liquid Chromatography (HPLC), typically using a reversed-phase column. A pure sample would again yield a single major peak.

The eluent from the HPLC column is then introduced into the mass spectrometer, commonly through a soft ionization source like Electrospray Ionization (ESI). ESI allows the molecule to be ionized without significant fragmentation, typically showing a strong signal for the protonated molecule [M+H]⁺. This provides a clear confirmation of the molecular weight. LC-MS/MS can further be used to fragment the parent ion, providing structural information for confirmation or for identifying components in a complex mixture without a pure standard. This technique is highly effective for monitoring reaction progress and identifying byproducts in a crude reaction mixture. researchgate.net

Stereochemical Considerations in the Synthesis and Transformations of 2 3 Dibenzylamino Phenyl Propan 2 Ol and Its Analogues

Origin and Control of Chirality in Related Phenylpropanol and Dibenzylamino Structures

The chirality in phenylpropanol structures, such as analogues of 2-(3-(dibenzylamino)phenyl)propan-2-ol, originates from the stereocenter at the carbon atom bearing the hydroxyl group. The spatial arrangement of the four different substituents around this carbon—a hydroxyl group, a methyl group, a 3-(dibenzylamino)phenyl group, and another substituent in more complex analogues—gives rise to enantiomers.

The control of this chirality during synthesis is paramount for producing enantiomerically pure or enriched compounds. This is typically achieved through asymmetric synthesis, where a chiral influence is introduced to favor the formation of one enantiomer over the other. This influence can come from a chiral catalyst, a chiral auxiliary, or a chiral reagent. The bulky dibenzylamino group can also play a role in directing the stereochemical outcome of reactions due to its steric hindrance.

In the context of dibenzylamino structures, the nitrogen atom itself is typically not a stable stereocenter at room temperature due to rapid pyramidal inversion. However, the presence of the bulky benzyl (B1604629) groups can influence the conformational preferences of the molecule, which in turn can affect the stereochemical course of reactions at nearby functional groups.

Enantioselective Synthesis of Chiral Analogues of the Dibenzylaminophenylpropanol Framework

The enantioselective synthesis of chiral tertiary alcohols, including analogues of the dibenzylaminophenylpropanol framework, is a well-established area of organic chemistry. The primary strategies involve the asymmetric addition of a methyl group to a prochiral ketone, such as 3-(dibenzylamino)acetophenone.

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral alcohols. This approach utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. For the synthesis of chiral analogues of this compound, this would typically involve the asymmetric methylation of 3-(dibenzylamino)acetophenone.

Several catalytic systems have been developed for the enantioselective addition of organometallic reagents to ketones. These include catalysts based on chiral ligands complexed to metals such as titanium, zinc, and ruthenium. For instance, chiral amino alcohols and diamines have been used as ligands to promote the enantioselective addition of dimethylzinc (B1204448) to acetophenone (B1666503) derivatives.

Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a valuable method. Chiral prolinol derivatives have been shown to catalyze the asymmetric Michael addition of acetophenone to α,β-unsaturated aldehydes, which could be a step in a multi-step synthesis of more complex analogues. organic-chemistry.org

Table 1: Examples of Asymmetric Catalysis for the Synthesis of Chiral Tertiary Alcohols

Catalyst/LigandMetalOrganometallic ReagentSubstrateEnantiomeric Excess (ee)
Chiral Amino AlcoholTitaniumMeTi(O-iPr)₃AcetophenoneUp to 99%
Chiral DiamineZincMe₂ZnSubstituted AcetophenonesUp to 98%
Jørgensen-Hayashi CatalystN/A (Organocatalyst)Acetophenone (as nucleophile)α,β-Unsaturated AldehydesUp to 98%

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product.

For the synthesis of chiral analogues of this compound, a chiral auxiliary could be attached to the acetophenone precursor. One notable example is the use of chiral sulfoxides. A chiral sulfinyl group can be introduced onto the aromatic ring of the acetophenone, which then directs the addition of a methyl Grignard or organolithium reagent to one of the prochiral faces of the ketone. The resulting diastereomeric sulfinyl alcohol can then be separated, and the sulfinyl group can be removed reductively to afford the enantiomerically pure tertiary alcohol.

Another approach involves the use of chiral oxazolidinones as auxiliaries. These can be attached to a carboxylic acid derivative of the starting material, and subsequent reactions can be controlled by the stereochemistry of the auxiliary.

Table 2: Chiral Auxiliary-Mediated Synthesis of Tertiary Benzylic Alcohols

Chiral AuxiliaryReaction TypeSubstrateDiastereomeric Ratio (dr)Final Product ee
Tolyl SulfoxideAddition of MeLiSulfinyl Aryl Ketone>95:5>99% after removal
Evans OxazolidinoneAldol ReactionN-Acyl OxazolidinoneUp to 99:1>98% after removal
(S)-tert-ButanesulfinamideAddition to ImineN-Sulfinyl ImineUp to 98:2>98% after removal

Diastereoselective Control in Chemical Transformations Involving this compound

Once the chiral center at the tertiary alcohol is established, subsequent reactions on other parts of the molecule must be controlled to avoid the formation of unwanted diastereomers. For instance, if a second stereocenter is introduced, the existing stereocenter of the tertiary alcohol can influence the stereochemical outcome of the reaction.

This diastereoselective control is often governed by steric and electronic factors. The bulky dibenzylamino group and the phenyl ring can create a biased steric environment, forcing incoming reagents to approach from a less hindered face. This is a common strategy in substrate-controlled diastereoselective reactions.

For example, if an analogue of this compound were to undergo a reaction at a position on the phenyl ring or on one of the benzyl groups, the existing stereocenter could direct the stereochemistry of the new center. The conformational preferences of the molecule, influenced by the bulky substituents, would play a crucial role in determining the major diastereomer formed.

Stereochemical Stability and Mechanisms of Racemization or Epimerization

The stereochemical stability of the chiral center in this compound and its analogues is an important consideration. Tertiary benzylic alcohols are known to be susceptible to racemization under acidic conditions. researchgate.netnih.gov The mechanism of this racemization typically involves the protonation of the hydroxyl group, followed by the departure of a water molecule to form a planar, achiral carbocation intermediate. Subsequent attack by a water molecule from either face of the carbocation leads to a racemic mixture of the alcohol. researchgate.net

The stability of the benzylic carbocation is a key factor in the rate of racemization. The phenyl group stabilizes the positive charge through resonance. The presence of the dibenzylamino group, particularly at the meta position, would have a less direct, but still potentially stabilizing, electronic effect. The bulky nature of the dibenzylamino group could also influence the solvation of the carbocation intermediate, thereby affecting the rate of racemization.

Epimerization, the change in configuration at one of several stereocenters, could occur in more complex analogues of this compound. If a second stereocenter is present, conditions that promote the reversible formation of a planar intermediate at one center could lead to a mixture of diastereomers. For the dibenzylamino group itself, while the nitrogen is not a stable stereocenter, the bulky benzyl groups can lead to atropisomerism in certain constrained analogues, which could also be subject to thermal or catalytic epimerization.

Computational and Theoretical Chemistry Studies on 2 3 Dibenzylamino Phenyl Propan 2 Ol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) Applications for Ground State Geometries and Energetics

No published research could be located that has utilized Density Functional Theory (DFT) to determine the ground state geometries, optimized bond lengths, bond angles, or energetic properties of 2-(3-(Dibenzylamino)phenyl)propan-2-ol.

Ab Initio Methods for High-Accuracy Conformation and Energy Minimization

There is no available data from ab initio calculations aimed at providing high-accuracy conformational analysis or energy minimization for this compound.

Spectroscopic Property Prediction and Validation through Computational Modeling

Computational NMR Chemical Shift Prediction and Comparison with Experimental Data

No studies were found that have computationally predicted the 1H or 13C NMR chemical shifts for this compound. Consequently, no comparison with experimental NMR data can be provided.

Vibrational Frequency Analysis and Simulation of IR/Raman Spectra

A search for vibrational frequency analysis and the simulation of infrared (IR) or Raman spectra for this compound yielded no results.

Molecular Dynamics Simulations for Conformational Analysis and Solution-Phase Behavior

There is no evidence of molecular dynamics (MD) simulations having been performed to investigate the conformational landscape or the behavior of this compound in a solution phase.

Reaction Mechanism Elucidation via Computational Transition State Analysis

Computational transition state analysis is a powerful tool for understanding the intricate details of chemical reactions at a molecular level. For a compound like this compound, this analysis can provide invaluable insights into its reactivity, stability, and potential transformation pathways.

The potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. libretexts.orglibretexts.org By mapping the PES, chemists can identify stable molecules (reactants and products) corresponding to energy minima, as well as transition states, which are saddle points on the surface connecting these minima. libretexts.org For this compound, exploring the PES could elucidate various potential reactions, such as N-debenzylation, dehydration of the tertiary alcohol, or electrophilic aromatic substitution.

Computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are commonly employed to calculate the energies of different molecular conformations. researchgate.netdntb.gov.ua For instance, a study on the dimers of various propanol (B110389) isomers utilized MP2 calculations to map their potential energy landscapes. researchgate.netdntb.gov.ua A similar approach for this compound would involve systematically altering key bond lengths and angles to trace the energy landscape of its potential transformations. The results of such an analysis can be visualized as a multi-dimensional plot, where the reaction coordinates define the axes and the energy represents the height.

Table 1: Hypothetical Stationary Points on the Potential Energy Surface for a Reaction of this compound

Stationary PointDescriptionRelative Energy (kcal/mol)
RReactant: this compound0.0
TS1Transition State for N-debenzylation+35.2
I1Intermediate after first debenzylation+10.5
TS2Transition State for second debenzylation+40.1
P1Product: 3-(Propan-2-ol-2-yl)aniline-5.8
TS3Transition State for dehydration+25.7
P2Product: 2-(3-(Dibenzylamino)phenyl)prop-1-ene+8.2

This table is for illustrative purposes only and does not represent experimentally verified data.

A crucial outcome of exploring the PES is the determination of activation energies (Ea). The activation energy is the energy difference between the reactants and the transition state, and it represents the minimum energy required for a reaction to occur. nih.gov Computational models can predict activation energies with increasing accuracy, which is vital for understanding reaction kinetics. nih.govchemrxiv.orgnih.govchemrxiv.org

Once the activation energy is known, the reaction rate constant (k) can be estimated using transition state theory (TST). The Arrhenius equation, k = A * exp(-Ea/RT), provides a direct link between activation energy and the rate constant. Computational methods can also be used to calculate the pre-exponential factor (A), which is related to the vibrational frequencies of the transition state. Machine learning and deep learning models are also emerging as powerful tools for the rapid prediction of activation energies from molecular structures. nih.govchemrxiv.org

For this compound, predicting the activation energies for competing pathways, such as N-debenzylation versus elimination of water, would reveal which reaction is kinetically favored under specific conditions. For example, the debenzylation of N-protected aminooxetanes over a palladium catalyst has been studied, and understanding the transition states involved is key to optimizing such reactions. researchgate.net

Table 2: Hypothetical Predicted Kinetic Parameters for Reactions of this compound at 298 K

Reaction PathwayActivation Energy (Ea) (kcal/mol)Pre-exponential Factor (A) (s⁻¹)Rate Constant (k) (s⁻¹)
N-Debenzylation (First Step)35.21.2 x 10¹³3.4 x 10⁻¹³
Dehydration25.78.5 x 10¹²2.1 x 10⁻⁶

This table is for illustrative purposes only and does not represent experimentally verified data.

Structure-Activity Relationship (SAR) Studies via Molecular Modeling and Docking Simulations (at a conceptual and mechanistic level)

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.govimist.maresearchgate.netimist.ma Molecular modeling and docking simulations are central to modern SAR investigations, providing a conceptual and mechanistic basis for designing more potent and selective molecules.

For this compound, SAR studies would be crucial if it were being investigated as a potential therapeutic agent. By systematically modifying its structure and computationally evaluating the effects of these changes on its interaction with a biological target, researchers can develop a deeper understanding of the key molecular features required for activity.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.commdpi.comresearchgate.netnanobioletters.com In the context of drug design, this involves docking a ligand (like a derivative of this compound) into the active site of a target protein. The docking process generates a binding score, which estimates the binding affinity, and provides a 3D model of the ligand-protein complex. mdpi.comresearchgate.net

These models allow for a detailed analysis of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern binding. For instance, the dibenzylamino group might engage in hydrophobic interactions within a binding pocket, while the hydroxyl group of the propan-2-ol moiety could act as a hydrogen bond donor or acceptor.

By creating a series of virtual analogs of this compound with different substituents on the phenyl ring or modifications to the dibenzylamino group, and then docking them into the target protein, a conceptual SAR can be established. This can guide the synthesis of new compounds with improved activity. For example, studies on amino-modified perillyl alcohol derivatives have utilized QSAR modeling and molecular docking to understand their antiproliferative effects. imist.maresearchgate.netimist.ma

Table 3: Hypothetical Molecular Docking Results for Analogs of this compound with a Target Protein

CompoundModificationDocking Score (kcal/mol)Key Interactions
1 Parent Compound-8.5Hydrophobic (dibenzyl), H-bond (OH)
2 4'-Fluoro on a benzyl (B1604629) group-8.9Enhanced hydrophobic interactions
3 4-Chloro on the phenyl ring-9.2Halogen bonding, increased hydrophobicity
4 N-methyl, N-benzylamino-7.8Reduced hydrophobic interaction
5 Replacement of -OH with -OCH₃-8.1Loss of H-bond donor capability

This table is for illustrative purposes only and does not represent experimentally verified data.

Derivatization and Analogue Synthesis of 2 3 Dibenzylamino Phenyl Propan 2 Ol

Diversification of the Dibenzylamino Moiety

The dibenzylamino group provides another site for structural modification through reactions that alter the amine functionality.

Reductive Amination: While 2-(3-(Dibenzylamino)phenyl)propan-2-ol already possesses a tertiary amine, reductive amination is a powerful tool for synthesizing analogues with different substituents on the nitrogen atom. This process involves the reaction of an aldehyde or ketone with a primary or secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. byu.edumasterorganicchemistry.comwikipedia.org To create analogues of the target compound, one could start with a precursor primary or secondary amine and react it with benzaldehyde (B42025) under reductive amination conditions. A variety of reducing agents can be employed, including sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and catalytic hydrogenation. masterorganicchemistry.comwikipedia.org

Alkylation: Direct alkylation of the dibenzylamino group is not possible as it is a tertiary amine. However, analogues with different alkyl groups on the nitrogen can be synthesized by starting with a primary or secondary amine precursor and performing alkylation reactions. It is important to note that direct alkylation of amines with alkyl halides can be difficult to control and may lead to over-alkylation. masterorganicchemistry.com

The removal of one or both benzyl (B1604629) groups from the dibenzylamino moiety can lead to the synthesis of valuable primary and secondary amine analogues.

Hydrogenolysis: The most common method for N-debenzylation is catalytic hydrogenolysis. ox.ac.uk This reaction is typically carried out using a palladium catalyst (e.g., palladium on carbon, Pd/C) under a hydrogen atmosphere. ox.ac.ukacs.org This method is generally effective but can be incompatible with other functional groups that are also susceptible to reduction. ox.ac.uk

Oxidative Debenzylation: Alternative methods for debenzylation involve the use of oxidizing agents. Reagents such as ceric ammonium (B1175870) nitrate (B79036) (CAN) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) have been shown to effectively remove benzyl groups from N,N-dibenzylamines. thieme-connect.com N-Iodosuccinimide (NIS) has also been reported as a reagent for the selective mono- or di-debenzylation of N-dibenzylamines. ox.ac.uk

Table 2: Summary of De-benzylation Methods for N,N-Dibenzylamines

MethodReagents and ConditionsProductAdvantagesLimitations
Catalytic Hydrogenolysis H₂, Pd/CPrimary or Secondary AmineHigh efficiencyIncompatible with reducible functional groups. ox.ac.uk
Oxidative Debenzylation Ceric Ammonium Nitrate (CAN) or DDQMono- or Di-debenzylated AmineAlternative to hydrogenolysisMay affect other oxidizable groups. thieme-connect.com
N-Iodosuccinimide (NIS)Mono- or Di-debenzylated AmineTunable selectivity

Cyclization Reactions Leading to Novel Heterocyclic Systems Incorporating the Amine Nitrogen

The dibenzylamino moiety of this compound offers opportunities for constructing novel heterocyclic systems through intramolecular cyclization reactions. Although direct cyclization involving the existing atoms of the parent molecule is challenging without prior functionalization, strategic modifications can facilitate ring closure.

One potential strategy involves the introduction of a reactive group, such as an aldehyde, at the ortho-position of one of the N-benzyl groups. This could be followed by an acid-catalyzed intramolecular cyclization, akin to the Pictet-Spengler reaction, which typically involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure. wikipedia.orgebrary.netnih.govorganicreactions.org In this modified approach, the aniline (B41778) ring itself would act as the nucleophile, attacking the iminium ion formed in situ, to generate a tetrahydroquinoline derivative.

Another approach could involve a Friedel-Crafts-type intramolecular alkylation. Activation of one of the benzyl groups, for instance by introducing a leaving group, could lead to an intramolecular electrophilic attack on the electron-rich aniline ring, forming a dihydroacridine scaffold. The success of such reactions would heavily depend on the reaction conditions and the steric hindrance around the reactive sites.

Furthermore, radical cyclization presents another plausible route. nih.gov By generating a radical on one of the benzyl groups, intramolecular addition to the aniline ring could be initiated, leading to complex polycyclic structures. The regioselectivity of such reactions would be a critical aspect to control.

Functionalization of the Phenyl Ring in this compound

The phenyl ring of the title compound is highly activated towards electrophilic substitution due to the potent electron-donating nature of the dibenzylamino group. This allows for a wide range of functionalization reactions.

Electrophilic Aromatic Substitution Reactions (e.g., Halogenation, Nitration)

The dibenzylamino group is a strong ortho-, para-director, meaning that incoming electrophiles will predominantly be directed to the positions ortho and para to the nitrogen atom (C2, C4, and C6). The 2-(propan-2-ol) substituent is located at the meta-position (C5) relative to the activating group.

Halogenation: Electrophilic halogenation can be readily achieved using standard reagents. byjus.comwikipedia.org For bromination, reagents such as N-Bromosuccinimide (NBS) or bromine in a suitable solvent would likely lead to polybromination due to the high activation of the ring. To achieve selective monobromination, milder conditions and careful control of stoichiometry would be necessary. Chlorination can be accomplished with reagents like N-Chlorosuccinimide (NCS). The substitution pattern is expected to favor the less sterically hindered para position (C6) and the ortho positions (C2, C4).

Nitration: Nitration of highly activated anilines requires careful consideration of reaction conditions to avoid oxidation and over-nitration. Typically, a mixture of nitric acid and sulfuric acid is used, but for a substrate as activated as this compound, milder nitrating agents might be preferable. Under acidic conditions, protonation of the dibenzylamino group would convert it into a deactivating, meta-directing ammonium group, leading to substitution at the C5 position, which is already occupied. Therefore, conditions that avoid strong acids are often employed for N,N-dialkylanilines to achieve ortho/para substitution.

ReactionTypical ReagentsExpected Major ProductsReference Reaction Conditions
BrominationBr₂, CH₃COOH2,4,6-tribromo- and 4,6-dibromo derivativesRoom temperature
ChlorinationNCS, CH₃CN4-chloro- and 2-chloro derivatives0°C to room temperature
NitrationHNO₃, Ac₂O4-nitro- and 2-nitro derivativesLow temperature (e.g., 0°C)

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govyoutube.com These reactions require an aryl halide or triflate as a starting material. Therefore, the halogenated derivatives of this compound, synthesized as described in section 7.3.1, are key intermediates for these transformations.

Suzuki-Miyaura Coupling: The reaction of a bromo-substituted derivative with a boronic acid or ester in the presence of a palladium catalyst and a base can be used to form a new C-C bond. wikipedia.orglibretexts.orgresearchgate.netorganic-chemistry.org This is a versatile method for introducing a wide range of aryl, heteroaryl, or alkyl groups.

Heck Reaction: This reaction couples the aryl halide with an alkene to form a substituted alkene, under the influence of a palladium catalyst and a base.

Sonogashira Coupling: This reaction involves the coupling of the aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to yield an aryl alkyne. beilstein-journals.orgntu.edu.twlibretexts.orgmdpi.com

Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl halide with a primary or secondary amine, using a palladium catalyst with specialized phosphine (B1218219) ligands. wikipedia.orgnih.govbeilstein-journals.orgresearchgate.netsynthesisspotlight.com

ReactionCoupling PartnerTypical Catalyst/Ligand SystemProduct Type
Suzuki-MiyauraAr-B(OH)₂Pd(PPh₃)₄ or Pd(OAc)₂/SPhosBiaryl derivative
HeckAlkene (e.g., Styrene)Pd(OAc)₂, P(o-tol)₃Stilbene derivative
SonogashiraTerminal AlkynePd(PPh₃)₂Cl₂, CuIAryl alkyne
Buchwald-HartwigR₂NH (e.g., Morpholine)Pd₂(dba)₃, BINAPAryl amine

Directed Ortho-Metalation Strategies for Regioselective Functionalization

Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective functionalization at the position ortho to a directing metalation group (DMG). wikipedia.orguwindsor.caorganic-chemistry.orgbaranlab.orgchem-station.com The tertiary amine of the dibenzylamino group can act as a DMG. wikipedia.org Treatment with a strong organolithium base, such as n-butyllithium or sec-butyllithium, in an ethereal solvent like THF at low temperatures, leads to deprotonation specifically at the ortho positions (C2 and C4). uwindsor.caresearchgate.netresearchgate.nethw.ac.uk The resulting aryllithium intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents with high regiocontrol.

This method provides a complementary strategy to electrophilic aromatic substitution, allowing for the introduction of functionalities that are not accessible via classical electrophilic pathways.

ElectrophileReagent ExampleIntroduced Functional Group
Carbonyl compoundDry ice (CO₂) then H⁺-COOH (Carboxylic acid)
Alkyl halideIodomethane (CH₃I)-CH₃ (Methyl)
Silyl (B83357) halideTrimethylsilyl chloride (TMSCl)-Si(CH₃)₃ (Trimethylsilyl)
Aldehyde/KetoneAcetone (B3395972)-C(OH)(CH₃)₂
Boronic esterIsopropoxyboronic acid pinacol (B44631) ester-B(pin)

Synthesis of Polyfunctionalized Derivatives and Chemical Conjugates

The synthetic methodologies outlined above can be employed in a sequential manner to generate polyfunctionalized derivatives of this compound. For instance, a DoM reaction could be used to introduce a boronic ester at the C2 position, followed by a Suzuki coupling at a halogenated C4 position to introduce a different aryl group. This iterative approach allows for the precise construction of complex molecular architectures with diverse substitution patterns.

Furthermore, the functional groups introduced can serve as handles for the synthesis of chemical conjugates. acs.orgnih.govacs.orgnih.gov For example:

A carboxylic acid group, introduced via DoM and quenching with CO₂, can be activated and coupled to the amine group of a biomolecule (e.g., an amino acid, peptide, or protein) to form an amide bond.

An alkyne, installed via Sonogashira coupling, can participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions ("click chemistry"), enabling efficient conjugation to molecules bearing an azide (B81097) group.

An amino group, introduced via nitration followed by reduction or through Buchwald-Hartwig amination, can be used for various bioconjugation strategies. nih.govacs.org

These strategies enable the linking of the core molecule to fluorescent dyes, affinity tags, polymers like polyethylene (B3416737) glycol (PEG), or therapeutic agents, thereby creating complex bioconjugates for various applications.

Parallel Synthesis and Library Generation Methodologies for Structure-Activity Relationship Studies

To explore the structure-activity relationships (SAR) of this class of compounds, the generation of a chemical library with systematic structural variations is essential. The synthetic routes described are amenable to parallel synthesis formats.

A library could be designed around a common core, for example, the halogenated derivative of this compound. This intermediate, distributed across a multi-well plate, can be reacted with a diverse set of building blocks using the palladium-catalyzed cross-coupling reactions.

Suzuki Library: A collection of diverse boronic acids can be used to vary the substituent at a specific position.

Buchwald-Hartwig Library: A variety of primary and secondary amines can be coupled to introduce different amino functionalities.

Sonogashira Library: A range of terminal alkynes can be employed to generate a library of alkyne-substituted derivatives.

Similarly, a library based on the DoM strategy can be created. The lithiated intermediate can be prepared in bulk and then aliquoted into an array of reactors, each containing a different electrophile.

These parallel synthesis efforts, often facilitated by automated liquid handlers and purification systems, can rapidly generate hundreds of distinct analogues. The subsequent screening of these libraries provides valuable data for establishing SAR, identifying key structural features responsible for desired biological activity, and optimizing lead compounds.

Exploration of Potential Applications and Functional Roles of 2 3 Dibenzylamino Phenyl Propan 2 Ol in Academic Research

Role as a Precursor or Building Block in Advanced Organic Synthesis

The synthesis of complex organic molecules often relies on the use of versatile building blocks that can be elaborated into more intricate structures. The compound 2-(3-(dibenzylamino)phenyl)propan-2-ol possesses several features that make it a potentially valuable precursor in organic synthesis.

The molecular structure of this compound can be viewed as a scaffold upon which more complex architectures can be built. The presence of the aromatic ring allows for various electrophilic aromatic substitution reactions, enabling the introduction of additional functional groups at specific positions. The directing effects of the existing substituents—the dibenzylamino and the 2-hydroxypropyl group—would influence the regioselectivity of these substitutions.

Furthermore, the tertiary alcohol functionality can be a handle for a variety of chemical transformations. For instance, it could be dehydrated to form an alkene, which can then undergo a plethora of addition reactions. Alternatively, the hydroxyl group could be replaced by other functionalities through nucleophilic substitution reactions, although this is generally more challenging for tertiary alcohols.

The dibenzylamino group can also be manipulated. The benzyl (B1604629) groups can be removed through hydrogenolysis, liberating a primary or secondary amine. This newly revealed amino group can then be used for a wide array of reactions, such as amide bond formation, N-alkylation, or the construction of nitrogen-containing heterocycles.

While there is no direct evidence of this compound being used in the total synthesis of a natural product, its structural motifs are present in various biologically active molecules. Tertiary benzylic alcohols, for instance, are important structural units in numerous natural products and pharmaceutical agents. The synthesis of such structures in an enantiomerically pure form is a significant challenge in organic synthesis.

The general strategies for the synthesis of tertiary alcohols often involve the addition of organometallic reagents to ketones. For example, the synthesis of 2-phenyl-2-propanol (B165765) can be achieved through a Grignard reaction between phenylmagnesium bromide and acetone (B3395972). researchgate.net A similar retrosynthetic analysis for this compound would suggest its preparation from 3-(dibenzylamino)acetophenone and a methyl organometallic reagent.

The compound could also potentially serve as a key intermediate in the synthesis of more complex molecules where the dibenzylamino group acts as a directing group or a protecting group for the amino functionality. After further transformations on other parts of the molecule, the deprotection of the amino group could be a crucial step in the final stages of a total synthesis.

Investigations in Materials Science and Functional Materials Chemistry

The field of materials science is constantly seeking new organic molecules with specific functional properties. The electronic and photophysical properties of this compound suggest its potential for investigation in this area.

Functional polymers are materials where specific functionalities are incorporated into the polymer backbone or as pendant groups. The this compound molecule possesses a hydroxyl group which could be used as a point of attachment to a polymer chain. For example, it could be esterified with a polymerizable acid to form a monomer that can then be incorporated into a polymer.

The resulting polymer would have pendant dibenzylamino-phenyl groups, which could impart specific properties to the material. The bulky dibenzylamino groups could influence the polymer's morphology and solubility. Furthermore, the amino groups could be used to coordinate with metal ions, leading to the formation of hybrid organic-inorganic materials with interesting catalytic or electronic properties.

Molecules containing aminophenyl groups are known to exhibit interesting luminescent and optoelectronic properties. The nitrogen atom's lone pair of electrons can interact with the π-system of the aromatic ring, leading to charge transfer states that can be responsible for fluorescence.

The dibenzylamino group in this compound is a strong electron-donating group. This electronic characteristic can significantly influence the photophysical properties of the molecule. It is plausible that this compound, or derivatives thereof, could exhibit fluorescence. The specific emission wavelength and quantum yield would depend on the exact molecular structure and the surrounding environment.

From a molecular design perspective, the tertiary alcohol group could be modified to tune the electronic properties. For instance, converting it to an ether or an ester could alter the electron-donating ability of the substituent and thus shift the emission spectrum. The potential for these types of molecules to be used in organic light-emitting diodes (OLEDs) or as fluorescent probes could be a subject of future research. Research on related aminophenyl compounds has shown their potential in such applications. mdpi.comnih.gov

Studies in Asymmetric Catalysis and Organocatalysis

Asymmetric catalysis is a field of chemistry focused on the synthesis of chiral molecules. Chiral ligands and organocatalysts play a crucial role in this area. While this compound is not chiral, its structure provides a basis for the design of new chiral ligands and organocatalysts.

Chiral amino alcohols are a well-established class of ligands for asymmetric catalysis. They can coordinate to metal centers and create a chiral environment that directs the stereochemical outcome of a reaction. For example, they have been used in the enantioselective addition of organozinc reagents to aldehydes.

By modifying the structure of this compound, it is possible to introduce chirality. For instance, if the two benzyl groups on the nitrogen were different, the nitrogen atom could become a stereocenter. More practically, chiral centers could be introduced in the vicinity of the amino or alcohol functionalities.

Furthermore, the amino and alcohol groups could act as the key functional groups in an organocatalyst. Bifunctional organocatalysts that contain both a Brønsted acid (like the hydroxyl group) and a Lewis base (like the amino group) are known to be effective in promoting a variety of asymmetric transformations. While the tertiary alcohol is a weak acid, its presence in proximity to the amino group could lead to cooperative catalytic effects.

Design and Synthesis of Chiral Catalysts or Ligands from this compound Derivatives

The core structure of this compound is a valuable scaffold for the development of chiral ligands and catalysts for asymmetric synthesis. The inherent chirality that can be introduced at the propan-2-ol moiety, combined with the coordinating dibenzylamino group, allows for the creation of catalysts that can effectively control the stereochemical outcome of a reaction.

One common strategy involves the modification of the hydroxyl group to create bidentate or tridentate ligands. These ligands can then be complexed with various transition metals to form chiral catalysts. The bulky dibenzyl groups often play a crucial role in creating a specific chiral environment around the metal center, which is essential for high enantioselectivity.

For instance, derivatives of similar structures, such as (S)-2-(dibenzylamino)-3-phenylpropanal, have been utilized as chiral auxiliaries. researchgate.net This aldehyde, derived from L-phenylalanine, demonstrates high levels of 1,2-stereocontrol in nucleophilic additions. researchgate.net A subsequent stereospecific rearrangement can translate this to 1,4-stereocontrol. researchgate.net This principle highlights the potential of the aminopropanol (B1366323) backbone, shared by this compound, in asymmetric synthesis strategies. The synthesis of such chiral auxiliaries often starts from readily available chiral precursors, and involves high-yielding steps to introduce the dibenzylamino functionality. researchgate.net

The development of BINOL derivatives as chiral ligands and catalysts is another area of significant research. mdpi.com These axially chiral compounds have found widespread use in asymmetric synthesis. mdpi.com The synthesis of these derivatives often involves metal-mediated enantioselective coupling or the use of organocatalysts. mdpi.com While not directly synthesized from this compound, the principles of creating a defined chiral space around a reactive center are analogous.

Evaluation of Catalytic Activity in Specific Organic Transformations

Once synthesized, the chiral catalysts and ligands derived from this compound and related structures are evaluated for their efficacy in a variety of organic transformations. These reactions are crucial for the synthesis of enantiomerically pure compounds, which are of high value in the pharmaceutical and fine chemical industries.

Key asymmetric reactions where such catalysts could be applied include:

Asymmetric Hydrogenation: The reduction of prochiral ketones, olefins, and imines to their corresponding chiral alcohols, alkanes, and amines.

Asymmetric Friedel-Crafts Reactions: The enantioselective alkylation of aromatic compounds, a fundamental C-C bond-forming reaction. mdpi.comresearchgate.net

Asymmetric Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.

Asymmetric Aldol and Mannich Reactions: Powerful methods for the stereoselective formation of C-C bonds.

The performance of these catalysts is typically assessed based on several key parameters, including yield, enantiomeric excess (ee), and turnover number (TON). The development of highly efficient catalysts often involves fine-tuning the ligand structure, including the substituents on the phenyl ring and the nature of the metal center. For example, in the transfer hydrogenation of nitroarenes, the choice of metal (e.g., Ag or Ru) and the support material can significantly influence the catalytic activity and selectivity. nih.gov Similarly, the catalytic reduction of aromatic nitro compounds to phenylhydroxylamines is highly dependent on the catalyst system used, with different metals and supports yielding different products. mdpi.comresearchgate.net

Biological Activity and Molecular Mechanism Studies (Strictly In Vitro, In Silico, and Mechanistic Investigations)

In the realm of medicinal chemistry, derivatives of this compound are investigated for their potential biological activities. These studies are confined to in vitro assays, in silico modeling, and mechanistic investigations to understand their interactions at a molecular level.

Investigation of Molecular Interactions with Biological Targets (e.g., enzyme active sites, receptor binding domains)

In silico molecular docking studies are a powerful tool to predict and analyze the binding of this compound derivatives to the active sites of enzymes or the binding domains of receptors. nih.gov These computational methods help in understanding the potential binding modes, key interactions (such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions), and the binding affinity of the compounds. nih.gov For instance, docking studies have been used to investigate the interaction of various small molecules with targets like DNA gyrase in bacteria and human cytochrome P450 enzymes. nih.govresearchgate.net

The general approach involves:

Target Identification: Selecting a biologically relevant protein target implicated in a disease.

Ligand Preparation: Generating the 3D structure of the this compound derivative and optimizing its geometry.

Docking Simulation: Using specialized software to place the ligand into the binding site of the target protein in various orientations and conformations.

Scoring and Analysis: Evaluating the binding poses based on a scoring function that estimates the binding free energy and analyzing the specific interactions between the ligand and the protein residues.

These in silico predictions can then guide the design of new derivatives with improved binding affinity and selectivity.

Elucidation of Structure-Activity Relationships (SAR) for Specific Biological Functions

Structure-Activity Relationship (SAR) studies aim to identify the key structural features of a molecule that are responsible for its biological activity. nih.gov For this compound derivatives, SAR studies would involve synthesizing a series of analogs with systematic variations in their structure and evaluating their activity in relevant in vitro assays.

Key structural modifications could include:

Substitution on the Phenyl Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on the phenyl ring attached to the propan-2-ol moiety.

Modification of the Dibenzylamino Group: Replacing the benzyl groups with other aryl or alkyl groups to modulate steric hindrance and electronic properties.

Alterations at the Propan-2-ol Moiety: Changing the hydroxyl group to other functional groups or altering the stereochemistry at the chiral center.

The data obtained from these studies would help in constructing a comprehensive SAR model, which can be used to rationalize the observed activities and guide the design of more potent and selective compounds. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the physicochemical properties of the compounds with their biological activity. mdpi.comresearchgate.net

Mechanistic Insights into Modulation of Cellular Pathways at the Molecular Level

Once a biologically active derivative of this compound is identified, further studies are conducted to elucidate its mechanism of action at the molecular level. This involves investigating how the compound modulates specific cellular pathways.

For example, if a compound shows anti-inflammatory activity in an in vitro assay, mechanistic studies might involve:

Enzyme Inhibition Assays: Determining if the compound inhibits key enzymes in the inflammatory pathway, such as cyclooxygenases (COX-1 and COX-2).

Gene Expression Analysis: Using techniques like RT-PCR or microarrays to see if the compound alters the expression of genes involved in inflammation.

Protein Expression Analysis: Using Western blotting to determine the effect of the compound on the levels of key signaling proteins.

Such studies provide a deeper understanding of how the compound exerts its biological effect and can help in identifying potential off-target effects.

Utility as a Chemical Probe for Studying Biological Processes

A chemical probe is a small molecule that is used to study a specific biological process or target. An ideal chemical probe should be potent, selective, and have a well-characterized mechanism of action. Derivatives of this compound with specific biological activities could potentially be developed into chemical probes.

For instance, a highly selective inhibitor of a particular enzyme, derived from this scaffold, could be used to study the role of that enzyme in various cellular processes. By treating cells or tissues with the probe, researchers can observe the downstream effects of inhibiting the target enzyme, thereby gaining insights into its biological function.

The development of a chemical probe from a hit compound involves a rigorous process of optimization to improve its potency, selectivity, and cell permeability, while minimizing any off-target effects and cytotoxicity.

Supramolecular Chemistry and Self-Assembly Studies

The specific chemical compound this compound has not been the subject of extensive investigation within the realms of supramolecular chemistry and self-assembly, as evidenced by a notable lack of dedicated studies in publicly available scientific literature. Consequently, detailed experimental data regarding its behavior in forming complex, ordered structures through non-covalent interactions is not available.

However, the molecular architecture of this compound possesses several key functional groups that suggest a potential for engaging in a variety of supramolecular interactions. These include a hydroxyl group capable of acting as a hydrogen bond donor and acceptor, a tertiary amine that can serve as a hydrogen bond acceptor, and multiple phenyl rings which can participate in π-π stacking. These features are fundamental to the construction of supramolecular assemblies.

Formation of Hydrogen Bonding Networks and Crystal Engineering

While no specific crystallographic studies for this compound are available, the principles of crystal engineering allow for hypothetical predictions of its solid-state arrangement. The tertiary alcohol group (-OH) is a primary site for hydrogen bonding. It can form O-H···N hydrogen bonds with the nitrogen atom of the dibenzylamino group of a neighboring molecule or O-H···O hydrogen bonds with the hydroxyl group of another molecule. Such interactions are crucial in directing the assembly of molecules into well-defined crystal lattices. researchgate.netmdpi.com

The formation of hydrogen-bonded networks is a foundational aspect of crystal engineering, enabling the design of materials with specific structural motifs. mdpi.com For molecules with hydroxyl groups, cooperative hydrogen bonds can lead to the formation of various supramolecular synthons, such as chains or cyclic arrangements. researchgate.net In a related positional isomer, 2-(2-Benzylphenyl)propan-2-ol, cooperative O-H···O hydrogen bonds lead to the formation of discrete tetramers in the crystal structure. researchgate.net Although this isomer lacks the dibenzylamino group, it highlights the propensity of the tertiary propan-2-ol moiety to engage in specific hydrogen bonding patterns.

Interactive Data Table: Potential Hydrogen Bonding Interactions

DonorAcceptorType of InteractionPotential Supramolecular Motif
Hydroxyl (-OH)Dibenzylamino (N)O-H···NChain, Dimer
Hydroxyl (-OH)Hydroxyl (-O-H)O-H···OChain, Ring, Tetramer
C-H (aromatic)Hydroxyl (-O-)C-H···ONetwork stabilization
C-H (aromatic)π-system (phenyl)C-H···πNetwork stabilization

Analysis of Pi-Pi Stacking and Other Non-Covalent Interactions

The three phenyl rings within the this compound molecule—one substituted phenyl ring and two on the benzyl groups—provide significant potential for π-π stacking interactions. libretexts.orgscirp.org These non-covalent interactions occur between aromatic rings and are crucial for the stabilization of many supramolecular structures. nih.gov The geometry of these interactions can vary, including face-to-face, parallel-displaced, and T-shaped (edge-to-face) arrangements.

The interplay between hydrogen bonding and π-π stacking can lead to complex three-dimensional architectures. nih.gov For instance, hydrogen-bonded layers can be further stabilized by π-π stacking interactions between the layers. The presence of multiple aromatic rings in this compound suggests that such interactions could play a significant role in its solid-state packing and self-assembly in solution. The strength and directionality of these interactions would be influenced by the steric bulk of the dibenzylamino and propan-2-ol groups.

Exploration of Host-Guest Chemistry and Molecular Recognition

Host-guest chemistry involves the binding of a smaller "guest" molecule within a cavity or binding site of a larger "host" molecule. libretexts.orgmdpi.com While there are no specific studies detailing the use of this compound as either a host or a guest, its structural features suggest potential roles in molecular recognition.

The study of functionalized propan-2-ol derivatives in host-guest systems has been explored in other contexts, for example, in clathrate hydrates where propan-2-ol can act as a guest molecule. rsc.org This demonstrates the general capability of such structures to participate in encapsulation phenomena.

Future Perspectives and Emerging Research Avenues for 2 3 Dibenzylamino Phenyl Propan 2 Ol Research

Exploration of Unconventional Synthetic Methodologies and Route Diversification

The synthesis of sterically encumbered molecules like 2-(3-(Dibenzylamino)phenyl)propan-2-ol presents significant challenges to traditional synthetic methods. Future research will necessitate a move beyond conventional approaches to embrace more sophisticated and efficient strategies.

Key areas for exploration include:

Catalytic Asymmetric Synthesis: Developing catalytic asymmetric methods for the synthesis of tertiary alcohols is a significant challenge, especially for sterically demanding substrates. researchgate.netnih.gov Future work could focus on designing chiral catalysts for the enantioselective addition of organometallic reagents to a suitable ketone precursor, providing access to enantioenriched forms of the target molecule. researchgate.netnih.gov

C-H Activation Strategies: Transition-metal-catalyzed C-H bond activation has emerged as a powerful tool for streamlining synthesis. acs.orgnih.gov Research could target the direct functionalization of a simpler precursor, using the inherent directing capabilities of the amine or a pre-installed group to selectively install the propan-2-ol moiety, thus improving step and atom economy. researchgate.net

Photoredox Catalysis: Visible light-mediated photoredox catalysis offers mild and efficient pathways for forming challenging bonds. nih.govethz.chprinceton.edu This approach could be used to generate key intermediates under conditions that tolerate the molecule's sensitive functional groups, potentially enabling novel bond disconnections that are inaccessible through thermal methods. wikipedia.org

Flow Chemistry: For multi-step syntheses, flow chemistry provides enhanced control over reaction parameters, improves safety when handling reactive intermediates, and facilitates scalability. researchgate.netnih.govrsc.orgillinois.eduacs.org A continuous-flow synthesis of this compound could streamline its production, enabling more extensive investigation of its properties and applications.

Table 1: Comparison of Potential Synthetic Methodologies
MethodologyPotential AdvantagesKey Research Challenges
Catalytic Asymmetric AdditionAccess to enantiopure material; High stereocontrol.Overcoming steric hindrance; Catalyst design and optimization.
Directed C-H FunctionalizationHigh step and atom economy; Late-stage functionalization potential.Achieving desired regioselectivity; Catalyst tolerance to functional groups.
Photoredox CatalysisMild reaction conditions; Access to unique reactive intermediates.Substrate scope limitations; Mechanistic elucidation.
Continuous Flow SynthesisEnhanced safety and scalability; Precise reaction control.Reactor design; Integration of purification steps.

Discovery of Novel Reactivity Patterns and Unprecedented Mechanistic Insights

The interplay between the electron-donating dibenzylamino group and the tertiary alcohol on the phenyl ring could give rise to novel reactivity. A deep dive into its chemical behavior, supported by computational studies, could reveal unprecedented transformations.

Future research directions include:

Computational and Mechanistic Studies: Density Functional Theory (DFT) calculations can provide valuable insights into the molecule's electronic structure, stability, and reactivity, guiding experimental design. researchgate.netrjpn.orgrjpn.org Such studies could predict the most likely sites for electrophilic or nucleophilic attack and model the transition states of potential reactions.

Directed Functionalization: The dibenzylamino group could serve as an effective directing group for ortho-lithiation or transition-metal-catalyzed C-H activation, enabling selective functionalization of the aromatic ring at positions that would otherwise be difficult to access. nih.govresearchgate.net

Catalytic Activity: The molecule itself could be investigated as a ligand for transition metal catalysts or as an organocatalyst. The chiral environment resulting from the combination of functional groups might induce asymmetry in chemical transformations.

Development of Advanced Characterization Techniques Tailored for Complex Organic Molecules

The unambiguous structural elucidation of complex molecules is paramount. While standard techniques are essential, advanced methods will be required to fully characterize the three-dimensional structure, purity, and dynamic behavior of this compound and its derivatives.

Essential techniques for future studies would be:

Multidimensional NMR Spectroscopy: Two-dimensional NMR techniques such as COSY, HSQC, HMBC, and NOESY/ROESY are indispensable for confirming connectivity and determining the spatial proximity of atoms, which is crucial for establishing the molecule's conformation and stereochemistry. resolvemass.cafiveable.meresearchgate.netipb.pt

High-Resolution Mass Spectrometry (HRMS): HRMS is vital for confirming the elemental composition. Furthermore, techniques like Mass Spectrometry Imaging (MSI) could be employed in materials science applications to visualize the spatial distribution of the compound on surfaces or within a matrix. wikipedia.orgmdpi.compnnl.govnih.gov

In-Situ Reaction Monitoring: Spectroscopic techniques like in-situ FTIR can track the concentrations of reactants, intermediates, and products in real-time. mt.commt.comyoutube.com This provides critical data for reaction optimization, kinetic analysis, and mechanistic understanding, especially for complex or fast reactions. spectroscopyonline.comresearcher.life

Table 2: Advanced Characterization Techniques and Their Applications
TechniqueAbbreviationInformation Provided
Correlation SpectroscopyCOSY1H-1H spin-spin coupling correlations.
Heteronuclear Single Quantum CoherenceHSQCDirect one-bond 1H-13C correlations.
Heteronuclear Multiple Bond CorrelationHMBCLong-range (2-3 bond) 1H-13C correlations.
Nuclear Overhauser Effect SpectroscopyNOESYCorrelations between protons that are close in space.
Mass Spectrometry ImagingMSISpatial distribution of the compound in a sample.
In-Situ Fourier Transform Infrared SpectroscopyIn-Situ FTIRReal-time reaction kinetics and mechanism.

Integration into Interdisciplinary Research Fields (e.g., Chemical Biology, Advanced Materials, Sustainable Chemistry)

The true value of a novel molecule is often realized through its application in diverse scientific fields. The structural motifs within this compound suggest potential utility in several interdisciplinary areas.

Chemical Biology and Medicinal Chemistry: Tertiary alcohols and complex amine structures are common features in biologically active compounds and pharmaceuticals. This molecule could serve as a scaffold for the synthesis of new therapeutic agents. Its derivatives could be screened for various biological activities.

Advanced Materials: The bulky, rigid nature of the dibenzylamino group combined with the hydrogen-bonding capability of the alcohol could be exploited in the design of novel polymers, supramolecular assemblies, or functional materials with unique photophysical or electronic properties.

Sustainable Chemistry: The development of "green" synthetic routes to this molecule, for example, by using renewable feedstocks or employing catalytic methods that minimize waste, aligns with the principles of sustainable chemistry. rsc.orgrsc.orgresearchgate.netosti.gov Furthermore, the compound itself could be explored as a recyclable ligand or catalyst in green chemical processes.

Challenges and Opportunities in the Field of Complex Organic Molecule Synthesis and Functional Exploration

The journey from a molecular concept to a functional application is fraught with challenges, but each obstacle presents an opportunity for scientific advancement. The study of this compound serves as a microcosm for the broader field of complex molecule synthesis. acs.orgpsu.educaltech.eduacs.org

Challenges: Key challenges include achieving high efficiency and selectivity in the synthesis of a sterically hindered, multifunctional molecule. acs.org Predicting the biological activity or material properties of a completely new scaffold is inherently difficult, requiring extensive screening and characterization. Scaling up a novel synthesis from the lab bench to industrial production often presents significant hurdles.

Opportunities: The pursuit of this molecule provides a platform for developing new synthetic methodologies that could be broadly applicable to other complex targets. The discovery of unexpected reactivity could lead to new fundamental chemical knowledge. Ultimately, the exploration of such novel chemical space holds the potential for discovering molecules with unprecedented functions that could address pressing societal needs in medicine, materials, and sustainability.

Q & A

Q. What are the recommended synthetic pathways for 2-(3-(Dibenzylamino)phenyl)propan-2-ol, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves:

  • Step 1 : Dibenzylamination of 3-bromophenylpropan-2-ol via Buchwald-Hartwig coupling, using Pd catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in toluene at 110°C for 24 hours .
  • Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Optimization : Microwave-assisted synthesis (e.g., 80°C, 30 min) can reduce reaction time and improve yield by 15–20% . Key parameters include solvent polarity (DMF > toluene) and stoichiometric excess of dibenzylamine (1.5:1 molar ratio).

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Purity : Use HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) with a purity threshold of ≥98% .
  • Structural Confirmation :
    • NMR : Compare 1H^1H NMR peaks (e.g., tert-alcohol proton at δ 1.5 ppm, dibenzylamino N–CH₂ at δ 3.7–4.1 ppm) with reference spectra .
    • Mass Spectrometry : ESI-MS (positive mode) should show [M+H]⁺ at m/z 358.2 (calculated for C₂₃H₂₇NO).

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in catalytic systems or biological targets?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the dibenzylamino group’s lone pair (HOMO energy ≈ −5.2 eV) may drive interactions with electron-deficient targets .
  • Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450). The tert-alcohol moiety may form hydrogen bonds with catalytic residues (e.g., Asp301 in CYP3A4) .

Q. How can contradictory solubility data in polar vs. non-polar solvents be resolved?

Methodological Answer:

  • Experimental Design :
    • Measure solubility in DMSO, methanol, and hexane at 25°C using gravimetric analysis.
    • Cross-validate with COSMO-RS computational models to predict solvent interactions .
  • Data Analysis :
    • If experimental solubility in methanol (e.g., 12 mg/mL) conflicts with literature (e.g., 8 mg/mL), assess purity (HPLC) and crystalline vs. amorphous forms (PXRD) .

Mechanistic and Functional Studies

Q. What strategies are effective for studying the compound’s stability under oxidative or hydrolytic conditions?

Methodological Answer:

  • Oxidative Stability :
    • Expose to H₂O₂ (3% v/v) in PBS buffer (pH 7.4) at 37°C for 24 hours. Monitor degradation via LC-MS; dibenzylamino groups may oxidize to N-oxides .
  • Hydrolytic Stability :
    • Test in acidic (0.1 M HCl) and basic (0.1 M NaOH) conditions. Tert-alcohols are typically resistant to hydrolysis, but pH > 10 may induce elimination reactions .

Q. How can researchers evaluate its potential as a chiral scaffold in asymmetric synthesis?

Methodological Answer:

  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol 90:10) to separate enantiomers .
  • Catalytic Applications : Test in asymmetric aldol reactions with prochiral ketones. The dibenzylamino group may act as a directing group for enantioselective C–C bond formation .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in a laboratory setting?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis steps involving volatile solvents (e.g., toluene) .
  • Waste Disposal : Collect organic waste in halogen-resistant containers. Incinerate at > 850°C to avoid toxic byproducts (e.g., NOₓ) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.